1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-methylbenzotriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-7-4-2-3-6(5-12)8(7)9-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTOXNCVHSELRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles followed by oxidation. Another method includes the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol, followed by oxidation or hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Condensation Reactions with Active Methylene Compounds
The aldehyde group participates in Knoevenagel-type condensations. A notable example involves reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyrazol-3-one derivative | Reflux in ethanol, NaOAc catalyst | (Z)-4-((1-(3-fluorophenyl)-1H-triazol-4-yl)methylene)pyrazol-3-one | 96.3% |
This reaction produces a conjugated system with applications in medicinal chemistry .
Imine Formation and Subsequent Rearrangements
The aldehyde forms Schiff bases with primary amines, which undergo further transformations:
Imine intermediates rearrange efficiently at elevated temperatures, with full conversion achieved within 24–48 hours .
Functionalization via Esterification and Coupling
While direct esterification of the aldehyde is not reported, analogous reactions for related triazole-carboxylic acids suggest potential strategies:
| Reaction Type | Reagents/Conditions | Product Application | Yield | Source |
|---|---|---|---|---|
| Carbodiimide coupling | EDC, DMAP, DCM at 20°C | Amide derivatives for drug discovery | 10–59% |
These methods highlight the compound’s utility in synthesizing bioactive molecules, though aldehyde-specific adaptations would require further investigation .
Stability and Reaction Optimization
-
pH Sensitivity : Hydrolysis and rearrangement reactions are pH-dependent, with optimal performance in weakly acidic to neutral conditions .
-
Temperature Control : Prolonged heating (>80°C) may lead to decomposition, necessitating precise thermal management .
Experimental data confirm the compound’s reactivity profile aligns with electron-deficient aromatic aldehydes, enabling diverse applications in heterocyclic chemistry and materials science. For extended synthetic protocols, consult primary references .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its potential as a pharmacophore in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for various therapeutic applications.
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,3-triazole ring have shown inhibitory effects on cancer cell growth. A study highlighted the synthesis of benzotriazole-containing quinolines that exhibited IC50 values ranging from 1.23 to 7.39 µM against cancer cell lines . The presence of the triazole moiety enhances the bioactivity of these compounds.
Antifungal Properties
Triazoles are well-known for their antifungal activity. The incorporation of 1-methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde into antifungal agents can potentially improve their efficacy against resistant fungal strains. This application is particularly relevant in treating infections caused by fungi such as Candida species.
Synthetic Methodologies
The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of other triazole derivatives through various chemical reactions.
Click Chemistry
The compound is involved in click chemistry reactions, which are characterized by their high yield and specificity. The 1,2,3-triazole ring formed through these reactions is a valuable scaffold in medicinal chemistry . The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient synthesis of diverse triazole-containing compounds.
Synthesis of Triazole Derivatives
This compound can be synthesized from readily available precursors through straightforward methodologies. For example, the reaction of azides with alkyne derivatives can yield various substituted triazoles . This synthetic flexibility makes it a crucial building block in developing new chemical entities.
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science due to its unique electronic properties.
Polymer Chemistry
Triazole-containing polymers exhibit interesting thermal and mechanical properties. The incorporation of this compound into polymer matrices may enhance their stability and functionality . Research into these materials could lead to advancements in coatings and composite materials.
Sensors and Electronics
The electronic properties of triazoles make them suitable for applications in sensors and electronic devices. Their ability to form stable complexes with metal ions could be exploited in developing novel sensing platforms for detecting environmental pollutants or biological markers.
Data Summary Table
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Functional Group Variations
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde (CAS 499770-67-1)
- Structural Difference : The aldehyde group is positioned at the 5-carbon instead of the 4-carbon (structural isomer).
- Synthesis : Similar alkylation and formylation steps as the 4-carbaldehyde derivative, but regioselectivity during formylation determines the product.
1H-[1,2,3]Triazole-4-carbaldehyde (T4CA)
- Structural Difference : Lacks the methyl group at the 1-position and the fused benzene ring.
- Impact : The absence of the methyl group reduces steric hindrance and lipophilicity, making T4CA more polar and reactive in aqueous systems. T4CA is widely used in click chemistry and catalytic systems .
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic Acid (CAS 155085-55-5)
- Structural Difference : Replaces the aldehyde with a hydroxyl and carboxylic acid group at positions 7 and 5, respectively.
- Impact : Enhanced hydrogen-bonding capacity and acidity, making it suitable for pH-sensitive applications or as a chelating agent. The carboxylic acid group enables conjugation with amines or alcohols .
Derivatives with Substituent Variations
Ethyl 4-(4-((1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 9, )
- Structural Difference : Contains a fluorobenzyl-substituted triazole and a pyrimidine ring.
- Impact: The electron-withdrawing fluorine atom enhances stability and influences π-π stacking interactions.
Dimethyl 1-Methyl-1H-benzo[d]imidazol-2-ylcarbonodithioimidate (Compound 14, )
Physicochemical and Reactivity Comparison
Biological Activity
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H7N3O
- Melting Point : 113-113.5 °C
- Boiling Point : 253.5 °C at 760 mmHg
- Purity : 98% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanism of action is primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.
Case Study: Antiproliferative Activity
A study synthesized various triazole derivatives and evaluated their antiproliferative effects against different cancer cell lines. Among these, compounds that included the benzo[d][1,2,3]triazole moiety showed significant activity:
- MCF-7 (Breast Cancer) : IC50 = 1.1 μM
- HCT-116 (Colon Cancer) : IC50 = 2.6 μM
- HepG2 (Liver Cancer) : IC50 = 1.4 μM
These results indicated that the synthesized compounds were more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Various derivatives were tested against common pathogens.
In Vitro Antimicrobial Testing Results
| Compound | Pathogen Tested | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Escherichia coli | 15 | 32 |
| Compound B | Staphylococcus aureus | 18 | 16 |
| Compound C | Candida albicans | 12 | 64 |
The results demonstrated that several derivatives exhibited significant antibacterial and antifungal activity compared to control groups .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Thymidylate Synthase Inhibition : This leads to apoptosis in cancer cells.
- Cell Membrane Disruption : The compound's structure allows it to penetrate microbial membranes, leading to cell lysis.
Q & A
Basic Question
- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/heterocyclic carbons. For example, in benzotriazole derivatives, triazole ring protons appear as distinct singlets or doublets (δ 7.5–8.5 ppm) .
- FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group.
- HRMS : Exact mass analysis ensures molecular formula consistency .
What methodologies assess the biological activity of this compound?
Basic Question
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates.
How can this compound be applied in materials science?
Advanced Question
- MOF synthesis : The aldehyde group enables Schiff base formation with amine-functionalized linkers. For example, triazole-carboxylate derivatives are used as ligands for metal coordination .
- Polymer modification : Incorporation into copolymers to enhance thermal stability or optoelectronic properties via click chemistry .
How do substituents influence its structure-activity relationships (SAR)?
Advanced Question
- Electron-withdrawing groups (e.g., -F, -Cl) on the benzotriazole ring enhance antimicrobial activity by increasing electrophilicity .
- Methyl groups at the N1 position improve metabolic stability, as seen in SAR studies of analogous triazole-carboxamides .
What computational tools predict its reactivity and binding modes?
Advanced Question
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with biological targets (e.g., bacterial DNA gyrase) .
How to evaluate its stability under varying experimental conditions?
Basic Question
- Solvent compatibility : Test solubility and degradation in polar (DMSO, H₂O) vs. nonpolar (toluene) solvents via HPLC monitoring.
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C for triazole derivatives) .
What alternative synthetic routes exist for derivatives?
Advanced Question
- CuAAC reaction : Copper-catalyzed azide-alkyne cycloaddition to introduce functionalized side chains (e.g., morpholine or piperidine groups) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C for triazole-thione derivatives) .
How does X-ray crystallography resolve its stereoelectronic properties?
Advanced Question
Single-crystal X-ray diffraction reveals:
- Bond angles : Distortions in the triazole ring (e.g., C–CH₂–N angles >109.5°) due to steric effects .
- Packing interactions : π-π stacking between aromatic rings and hydrogen bonding with aldehyde groups .
How to address contradictory data in yield optimization studies?
Advanced Question
- DoE (Design of Experiments) : Systematic variation of solvent, catalyst loading, and temperature to identify critical factors. For example, THF vs. ethanol may alter yields by 20% due to polarity differences .
- Mechanistic studies : In-situ IR or NMR to monitor intermediate formation and side reactions (e.g., aldehyde oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
